molecular formula C18H21F3N4O2 B2885186 3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034422-35-8

3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

Cat. No. B2885186
CAS RN: 2034422-35-8
M. Wt: 382.387
InChI Key: SYVLJBCMDIQFIU-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group, a methoxyphenyl group, and a tetrahydro-[1,2,4]triazolo[4,3-a]pyridin group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .


Synthesis Analysis

The trifluoromethyl group can be introduced through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Molecular Structure Analysis

The trifluoromethyl group is covalently bonded to an R group . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity . This property can influence the physical and chemical properties of the compound, such as its acidity and basicity .

Scientific Research Applications

Antioxidant and Anticancer Activity

Research indicates that derivatives similar to the specified compound have been synthesized and tested for their antioxidant and anticancer activities. These derivatives exhibit significant activity against various cancer cell lines, highlighting the potential of such compounds in developing new anticancer therapies. For instance, a study by Tumosienė et al. (2020) demonstrates the synthesis of novel derivatives with significant antioxidant activity, some even surpassing that of ascorbic acid, and notable anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

PET Imaging Ligands

Another research domain for such compounds involves their development as PET imaging ligands. Kumar et al. (2006) synthesized and evaluated a compound as a PET imaging agent for CRF1 receptors, showcasing the utility of these molecules in diagnostic imaging and the study of receptor distribution within the brain (Kumar et al., 2006).

Antimicrobial Activity

Compounds with structural similarities have also been explored for their antimicrobial properties. El‐Kazak and Ibrahim (2013) synthesized novel series demonstrating broad antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (El‐Kazak & Ibrahim, 2013).

Synthesis and Characterization

The synthesis and characterization of related triazolo and pyridine derivatives form a crucial part of research, providing foundational knowledge for further application in various fields, including medicinal chemistry and materials science. Jones and Phipps (1976) discussed the synthesis and potential applications of tetrahydro-oxoisoxazolo derivatives, underscoring the chemical versatility and application breadth of such compounds (Jones & Phipps, 1976).

Future Directions

The use of the trifluoromethyl group in medicinal chemistry dates from 1928, and research became more intense in the mid-1940s . It continues to be a promising area of research, particularly in the development of new pharmaceuticals .

properties

IUPAC Name

3-(3-methoxyphenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-27-14-4-2-3-12(9-14)5-8-17(26)22-10-16-24-23-15-7-6-13(11-25(15)16)18(19,20)21/h2-4,9,13H,5-8,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVLJBCMDIQFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

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